![molecular formula C25H19ClO2 B14297075 1,1'-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene CAS No. 113402-45-2](/img/structure/B14297075.png)
1,1'-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene is a chemical compound with the molecular formula C₁₃H₁₁Cl. It is also known by other names such as Methane, chlorodiphenyl-; Benzhydryl chloride; Chlorodiphenylmethane; Diphenylchloromethane; and Diphenylmethyl chloride . This compound is characterized by its unique structure, which includes a chloromethylene group bridging two phenyleneoxy groups.
Méthodes De Préparation
The synthesis of 1,1’-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene typically involves the reaction of benzene derivatives with chloromethylene reagents. One common method includes the reaction of diphenylmethane with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1,1’-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethylene group. Common reagents include sodium hydroxide or potassium hydroxide, leading to the formation of substituted derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of corresponding oxidized products.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.
Applications De Recherche Scientifique
1,1’-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene involves its interaction with molecular targets such as enzymes and receptors. The chloromethylene group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
1,1’-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene can be compared with similar compounds such as:
Diphenylmethane: Lacks the chloromethylene group, resulting in different reactivity and applications.
Benzhydryl chloride: Similar structure but with different substituents, leading to variations in chemical behavior and uses.
Chlorodiphenylmethane: Shares the chloromethylene group but differs in the overall molecular structure.
These comparisons highlight the unique properties of 1,1’-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
113402-45-2 |
|---|---|
Formule moléculaire |
C25H19ClO2 |
Poids moléculaire |
386.9 g/mol |
Nom IUPAC |
1-[chloro-(4-phenoxyphenyl)methyl]-4-phenoxybenzene |
InChI |
InChI=1S/C25H19ClO2/c26-25(19-11-15-23(16-12-19)27-21-7-3-1-4-8-21)20-13-17-24(18-14-20)28-22-9-5-2-6-10-22/h1-18,25H |
Clé InChI |
CMSCHLWVPBMUTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)OC4=CC=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


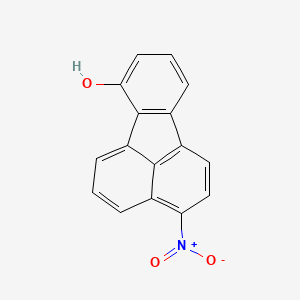

![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)

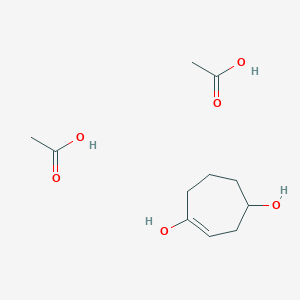
![3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane](/img/structure/B14297010.png)

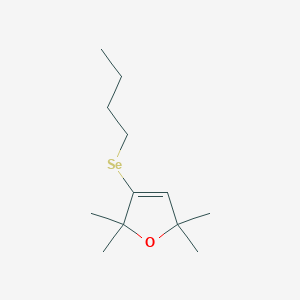
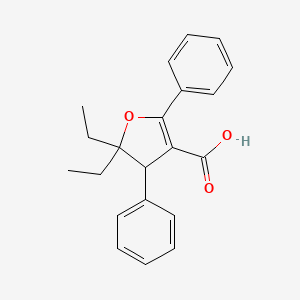
![9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14297038.png)
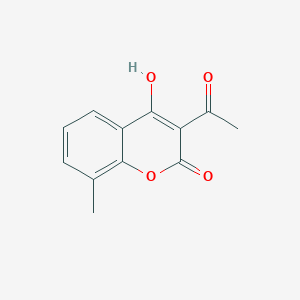
![1,1'-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene]](/img/structure/B14297053.png)
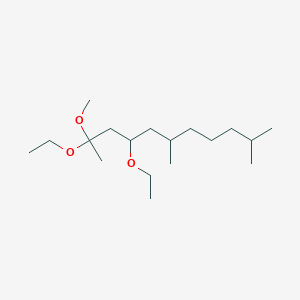
![N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine](/img/structure/B14297061.png)
